![molecular formula C13H12N2O2S B3053226 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene CAS No. 52143-73-4](/img/structure/B3053226.png)
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene
Overview
Description
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene, also known as 4-Methylthio-2-nitroaniline (MTNA), is an organic compound with the chemical formula C13H12N2O2S. It is a yellow crystalline solid that is widely used in scientific research applications, including as a reagent for the analysis of nitrite and nitrate ions in environmental samples. In
Mechanism of Action
The mechanism of action of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species such as nitrite and nitrate ions. This reaction results in the formation of a colored product, which can be detected through spectrophotometric analysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene. However, it is known to be relatively non-toxic and non-carcinogenic, with no reported adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene in lab experiments is its high sensitivity and selectivity for nitrite and nitrate ions. It is also relatively easy to use and can be detected through simple spectrophotometric analysis. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene. One area of interest is the development of new and improved synthesis methods for this compound, which could increase its availability and reduce its cost. Another area of research is the development of new applications for this compound, including in the analysis of other environmental contaminants and in the synthesis of new organic compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is an important organic compound that is widely used in scientific research applications. Its high sensitivity and selectivity for nitrite and nitrate ions make it a valuable reagent for the analysis of environmental samples. While there is limited information available on its biochemical and physiological effects, it is known to be relatively non-toxic and non-carcinogenic. Future research on this compound could lead to new and improved synthesis methods and new applications in the field of organic chemistry.
Scientific Research Applications
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene is widely used in scientific research applications, including as a reagent for the analysis of nitrite and nitrate ions in environmental samples. It is also used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-2-4-10(5-3-9)18-11-6-7-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMIYTDFWDHSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606084 | |
Record name | 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(p-methylphenylthio)-1-nitrobenzene | |
CAS RN |
52143-73-4 | |
Record name | 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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